trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside
Brand Name: Vulcanchem
CAS No.: 122998-73-6
VCID: VC0057402
InChI: InChI=1S/C13H21F3N2O7/c1-6(20)18-8-10(22)9(21)7(5-19)25-11(8)24-4-2-3-17-12(23)13(14,15)16/h7-11,19,21-22H,2-5H2,1H3,(H,17,23)(H,18,20)/t7-,8-,9+,10-,11-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O
Molecular Formula: C13H21F3N2O7
Molecular Weight: 374.31 g/mol

trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside

CAS No.: 122998-73-6

Main Products

VCID: VC0057402

Molecular Formula: C13H21F3N2O7

Molecular Weight: 374.31 g/mol

trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside - 122998-73-6

CAS No. 122998-73-6
Product Name trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside
Molecular Formula C13H21F3N2O7
Molecular Weight 374.31 g/mol
IUPAC Name N-[3-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C13H21F3N2O7/c1-6(20)18-8-10(22)9(21)7(5-19)25-11(8)24-4-2-3-17-12(23)13(14,15)16/h7-11,19,21-22H,2-5H2,1H3,(H,17,23)(H,18,20)/t7-,8-,9+,10-,11-/m1/s1
Standard InChIKey PMGBPPBZXKSUBY-KAMPLNKDSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCNC(=O)C(F)(F)F)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OCCCNC(=O)C(F)(F)F)CO)O)O
Synonyms TFAPADG
trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside
trifluoroacetamidopropyl-2-acetamido-2-deoxygalactopyranoside, alpha-D-galactopyranoside
PubChem Compound 129799
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator